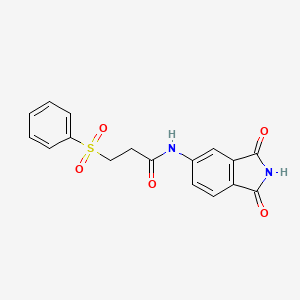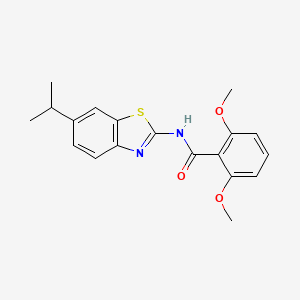
Methyl 4-(4-(hydroxymethyl)phenyl)butanoate
Übersicht
Beschreibung
Methyl 4-(4-(hydroxymethyl)phenyl)butanoate, also known as HMB, is a compound that has been studied extensively for its potential benefits in the field of sports nutrition and exercise science. HMB is a metabolite of the amino acid leucine and is found naturally in small amounts in some foods, such as grapefruit and catfish. In recent years, HMB has gained popularity as a dietary supplement for athletes and fitness enthusiasts looking to improve their performance and recovery.
Wirkmechanismus
The exact mechanism of action of Methyl 4-(4-(hydroxymethyl)phenyl)butanoate is not fully understood, but it is thought to work by promoting protein synthesis and reducing protein breakdown in muscle cells. This compound may also help to reduce inflammation and oxidative stress, which can contribute to muscle damage and soreness.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It may help to increase the activity of enzymes involved in protein synthesis, as well as reduce the activity of enzymes involved in protein breakdown. This compound may also help to increase the levels of anabolic hormones such as testosterone and growth hormone, which can promote muscle growth and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4-(4-(hydroxymethyl)phenyl)butanoate in lab experiments is that it is a relatively safe and well-tolerated compound. It has been shown to have few side effects and is not known to interact with other medications or supplements. However, one limitation of using this compound in lab experiments is that its effects may be variable depending on the specific population being studied. For example, some studies have found that this compound is more effective in older adults or individuals with low muscle mass, while others have found no significant effects in these populations.
Zukünftige Richtungen
There are a number of potential future directions for research on Methyl 4-(4-(hydroxymethyl)phenyl)butanoate. One area of interest is the use of this compound in combination with other supplements or interventions, such as resistance training or dietary interventions, to further enhance its effects on muscle growth and performance. Another area of interest is the potential use of this compound in clinical populations, such as individuals with muscle wasting or sarcopenia. Finally, further research is needed to better understand the mechanisms of action of this compound and how it may interact with other compounds in the body.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-(hydroxymethyl)phenyl)butanoate has been the subject of numerous scientific studies investigating its potential effects on muscle growth, strength, and recovery. Some studies have suggested that this compound may help to reduce muscle damage and soreness following intense exercise, as well as improve muscle protein synthesis and increase muscle mass. Other studies have investigated the effects of this compound on endurance performance and found that it may help to improve aerobic capacity and delay the onset of fatigue.
Eigenschaften
IUPAC Name |
methyl 4-[4-(hydroxymethyl)phenyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-15-12(14)4-2-3-10-5-7-11(9-13)8-6-10/h5-8,13H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGDIBUNIQTGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654882 | |
| Record name | Methyl 4-[4-(hydroxymethyl)phenyl]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868731-66-2 | |
| Record name | Methyl 4-[4-(hydroxymethyl)phenyl]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


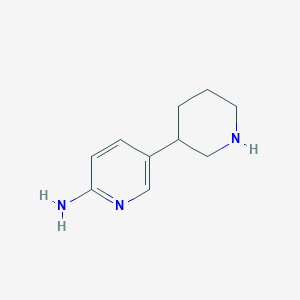
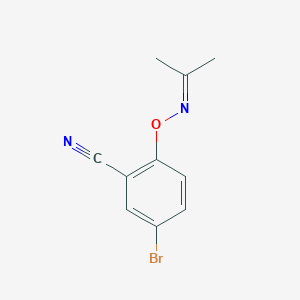
![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B3290844.png)
![4-{1H-Pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B3290846.png)
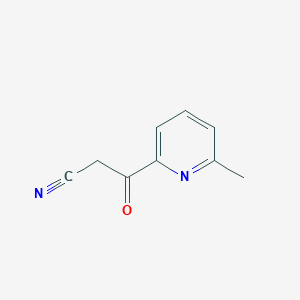

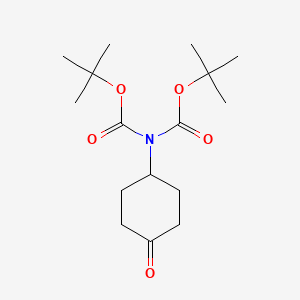

![(1,4,5,6-Tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine](/img/structure/B3290868.png)

![(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B3290894.png)
